4-amino-2-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide
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Overview
Description
4-amino-2-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of an amino group, two chlorine atoms, and an ethoxy group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-chloro-5-ethoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of ammonium chloride.
Acylation: The resulting amine is acylated with 4-amino-2-chlorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can produce a variety of functionalized benzamides.
Scientific Research Applications
4-amino-2-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound has similar structural features but includes a fluorine atom and a sulfamoyl group.
4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide: This compound has a similar core structure but includes a morpholine ring and a fluorobenzyl group.
Uniqueness
4-amino-2-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H14Cl2N2O2 |
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Molecular Weight |
325.2 g/mol |
IUPAC Name |
4-amino-2-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-21-14-6-3-9(16)7-13(14)19-15(20)11-5-4-10(18)8-12(11)17/h3-8H,2,18H2,1H3,(H,19,20) |
InChI Key |
ZCZFZGUMARQFML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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